molecular formula C7H7BrClN B599335 (2-Bromo-5-chlorophenyl)methanamine CAS No. 942400-60-4

(2-Bromo-5-chlorophenyl)methanamine

Cat. No.: B599335
CAS No.: 942400-60-4
M. Wt: 220.494
InChI Key: UCLVFGCUXVRRJD-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methanamine is an organic compound with the molecular formula C7H7BrClN It is a derivative of methanamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methanamine typically involves the bromination and chlorination of a phenylmethanamine precursor. One common method starts with 2-bromo-5-chlorobenzaldehyde, which undergoes reductive amination to form the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. For instance, the bromination and chlorination steps can be optimized for large-scale synthesis by controlling temperature, reaction time, and the concentration of reagents . The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-chlorophenyl)methanamine
  • (2-Bromo-5-fluorophenyl)methanamine
  • (2-Chloro-5-bromophenyl)methanamine

Uniqueness

(2-Bromo-5-chlorophenyl)methanamine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique substitution pattern can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

(2-bromo-5-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLVFGCUXVRRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942400-60-4
Record name (2-bromo-5-chlorophenyl)methanamine
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